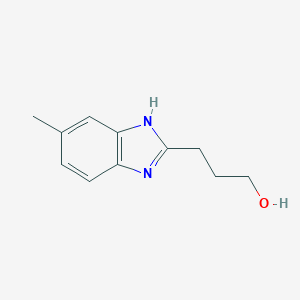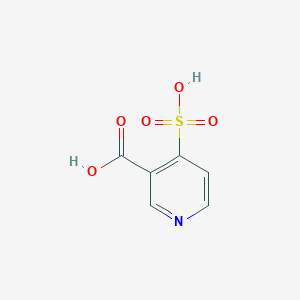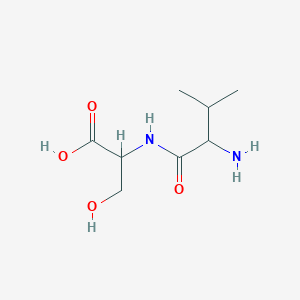![molecular formula C8H8N4O4 B083972 (1R,2S,7S,8R)-3,5,10,12-tetrazatricyclo[6.4.0.02,7]dodecane-4,6,9,11-tetrone CAS No. 13375-99-0](/img/structure/B83972.png)
(1R,2S,7S,8R)-3,5,10,12-tetrazatricyclo[6.4.0.02,7]dodecane-4,6,9,11-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(1R,2S,7S,8R)-3,5,10,12-tetrazatricyclo[6.4.0.02,7]dodecane-4,6,9,11-tetrone” is a type of cyclobutane pyrimidine dimer formed when two uracil bases in DNA or RNA are covalently bonded through a cyclobutane ring. This dimer is typically formed as a result of ultraviolet (UV) radiation, which induces the formation of cyclobutane rings between adjacent pyrimidine bases. The formation of such dimers can lead to mutations and is a subject of significant interest in the fields of molecular biology and photochemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,7S,8R)-3,5,10,12-tetrazatricyclo[6.4.0.02,7]dodecane-4,6,9,11-tetrone involves the irradiation of uracil-containing nucleotides with UV light. The process begins with the preparation of a partially protected dinucleoside monophosphate, such as thymidylyl-(3’-5’)-2’-deoxyuridine. This compound is then subjected to triplet-sensitized irradiation, which induces the formation of the cyclobutane ring . The configuration of the base moiety in the major product is determined by nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods: While the industrial production of this compound is not commonly practiced due to its specific research applications, the synthesis can be scaled up using automated DNA/RNA synthesizers. The phosphoramidite building block of the dimer can be incorporated into oligodeoxyribonucleotides using standard solid-phase synthesis techniques .
化学反応の分析
Types of Reactions: The (1R,2S,7S,8R)-3,5,10,12-tetrazatricyclo[6.4.0.02,7]dodecane-4,6,9,11-tetrone undergoes several types of chemical reactions, including hydrolytic deamination, which converts cytosine to uracil. This reaction is significantly accelerated when the uracil is part of a cyclobutane pyrimidine dimer . Other reactions include photoreversal, where UV light can break the cyclobutane ring, and reactions with specific enzymes like T4 endonuclease V, which can recognize and cleave the dimer .
Common Reagents and Conditions: Common reagents used in the synthesis and analysis of this compound include anhydrous acetonitrile, chloroform, and methanol. The reaction conditions often involve UV irradiation and the use of DNA/RNA synthesizers for incorporating the dimer into oligonucleotides .
Major Products Formed: The major products formed from the reactions involving this compound include uracil monomers and various oligonucleotides containing the dimer. The hydrolytic deamination of cytosine within the dimer results in the formation of uracil, leading to C→T transitions during DNA replication .
科学的研究の応用
The (1R,2S,7S,8R)-3,5,10,12-tetrazatricyclo[6.4.0.02,7]dodecane-4,6,9,11-tetrone has several scientific research applications, particularly in the study of DNA damage and repair mechanisms. It serves as a model compound for understanding the effects of UV-induced DNA damage and the subsequent repair processes. The dimer is also used in studies of translesion synthesis, where specialized DNA polymerases bypass the dimer during replication . Additionally, it is used in photochemical studies to investigate the mechanisms of UV-induced mutagenesis .
作用機序
The mechanism of action of (1R,2S,7S,8R)-3,5,10,12-tetrazatricyclo[6.4.0.02,7]dodecane-4,6,9,11-tetrone involves the formation of a cyclobutane ring between two adjacent uracil bases, which distorts the DNA or RNA structure. This distortion can block replication and transcription processes, leading to mutations. The dimer is recognized and repaired by specific enzymes, such as T4 endonuclease V, which cleaves the dimer and allows for subsequent repair by DNA polymerases . The hydrolytic deamination of cytosine within the dimer also contributes to its mutagenic effects .
類似化合物との比較
Similar Compounds: Similar compounds to (1R,2S,7S,8R)-3,5,10,12-tetrazatricyclo[6.4.0.02,7]dodecane-4,6,9,11-tetrone include other cyclobutane pyrimidine dimers, such as cis-syn-Thymine dimer, trans-syn-Uracil dimer, and cis-anti-Uracil dimer . These compounds are also formed through UV-induced cyclobutane ring formation between adjacent pyrimidine bases.
Uniqueness: The uniqueness of this compound lies in its specific formation and repair mechanisms. Unlike other dimers, the cis-syn configuration is particularly prone to hydrolytic deamination, leading to a higher rate of C→T transitions . This makes it a valuable model for studying UV-induced mutagenesis and DNA repair processes.
特性
CAS番号 |
13375-99-0 |
|---|---|
分子式 |
C8H8N4O4 |
分子量 |
224.17 g/mol |
IUPAC名 |
(1R,2S,7S,8R)-3,5,10,12-tetrazatricyclo[6.4.0.02,7]dodecane-4,6,9,11-tetrone |
InChI |
InChI=1S/C8H8N4O4/c13-5-1-2-4(3(1)9-7(15)11-5)10-8(16)12-6(2)14/h1-4H,(H2,9,11,13,15)(H2,10,12,14,16)/t1-,2+,3-,4+ |
InChIキー |
XFDCFFIAUVAAFU-GNSDDBTRSA-N |
SMILES |
C12C3C(C1NC(=O)NC2=O)NC(=O)NC3=O |
異性体SMILES |
[C@@H]12[C@H]3[C@@H]([C@@H]1NC(=O)NC2=O)NC(=O)NC3=O |
正規SMILES |
C12C3C(C1NC(=O)NC2=O)NC(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-9h-pyrido[2,3-b]indole](/img/structure/B83889.png)




![Benzene, 1,1'-[(methylthio)ethenylidene]bis-](/img/structure/B83898.png)








